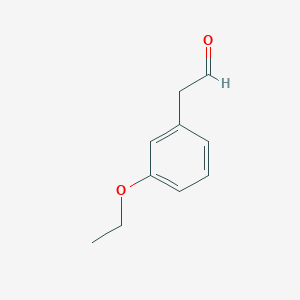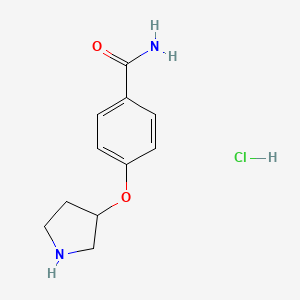
2-(3-Ethoxyphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2. It is a member of the aldehyde family, characterized by the presence of an aldehyde group (-CHO) attached to an ethoxyphenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(3-Ethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-(3-ethoxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods: In an industrial setting, the compound can be produced via the catalytic hydrogenation of 2-(3-ethoxyphenyl)acetonitrile, followed by hydrolysis. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Ethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions to form β-hydroxy aldehydes or ketones
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Condensation: Base catalysts like NaOH or acid catalysts like HCl
Major Products Formed:
Oxidation: 2-(3-Ethoxyphenyl)acetic acid
Reduction: 2-(3-Ethoxyphenyl)ethanol
Condensation: β-Hydroxy aldehydes or ketones
Wissenschaftliche Forschungsanwendungen
2-(3-Ethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties .
Wirkmechanismus
The mechanism of action of 2-(3-Ethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can form Schiff bases with amines, leading to the formation of imines. This interaction can modulate enzyme activity and affect cellular processes. Additionally, its aldehyde group can undergo nucleophilic addition reactions, influencing its reactivity and biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Methoxyphenyl)acetaldehyde
- 2-(4-Ethoxyphenyl)acetaldehyde
- 2-(3-Ethoxyphenyl)ethanol
Comparison: 2-(3-Ethoxyphenyl)acetaldehyde is unique due to the presence of the ethoxy group at the meta position, which influences its reactivity and physical properties. Compared to 2-(3-Methoxyphenyl)acetaldehyde, the ethoxy group provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-(3-ethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H12O2/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,7-8H,2,6H2,1H3 |
InChI-Schlüssel |
QMGCOTKAIWBNSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13613229.png)



![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)
![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)

